tert-butyl (2R)-2-aminopentanoate
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Overview
Description
Tert-butyl (2R)-2-aminopentanoate is an organic compound that belongs to the class of amino acid esters. It is a derivative of 2-aminopentanoic acid, where the carboxyl group is esterified with a tert-butyl group. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2R)-2-aminopentanoate typically involves the esterification of 2-aminopentanoic acid with tert-butyl alcohol. One common method is the use of anhydrous magnesium sulfate and boron trifluoride diethyl etherate as catalysts. The reaction proceeds under mild conditions, yielding the desired ester in good yields .
Industrial Production Methods
In industrial settings, the production of tert-butyl esters often employs flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes. The direct introduction of the tert-butoxycarbonyl group into various organic compounds is facilitated by these advanced technologies .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2R)-2-aminopentanoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include tert-butyl hydroperoxide and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
Tert-butyl (2R)-2-aminopentanoate has several applications in scientific research:
Biology: The compound is utilized in studies involving enzyme-substrate interactions and protein modifications.
Mechanism of Action
The mechanism of action of tert-butyl (2R)-2-aminopentanoate involves its interaction with specific molecular targets. The tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and interactions with enzymes or other proteins. The ester group can be hydrolyzed under physiological conditions, releasing the active amino acid .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (2R)-2-aminobutanoate: Similar in structure but with one less carbon in the backbone.
Tert-butyl (2R)-2-aminopropanoate: Another similar compound with an even shorter carbon chain.
Tert-butyl (2R)-2-aminohexanoate: A longer chain analog with one additional carbon.
Uniqueness
Tert-butyl (2R)-2-aminopentanoate is unique due to its specific chain length and the presence of the tert-butyl ester group. This combination provides a balance of steric hindrance and reactivity, making it particularly useful in synthetic and biological applications .
Properties
IUPAC Name |
tert-butyl (2R)-2-aminopentanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c1-5-6-7(10)8(11)12-9(2,3)4/h7H,5-6,10H2,1-4H3/t7-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGGQAQREPOYSME-SSDOTTSWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)OC(C)(C)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H](C(=O)OC(C)(C)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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